Product packaging for Bunitrolol(Cat. No.:CAS No. 34915-68-9)

Bunitrolol

Cat. No.: B1668052
CAS No.: 34915-68-9
M. Wt: 248.32 g/mol
InChI Key: VCVQSRCYSKKPBA-UHFFFAOYSA-N
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Description

Historical Perspectives on Beta-Adrenergic Antagonists and Bunitrolol's Development

The history of beta-adrenergic antagonists, commonly known as beta-blockers, is a significant chapter in cardiovascular pharmacology. These drugs work by antagonizing beta-adrenergic receptors, which are stimulated by endogenous catecholamines like adrenaline and noradrenaline. consensus.apprevespcardiol.org This antagonism inhibits the effects of catecholamines, leading to decreased heart rate, reduced myocardial contractility, and lower blood pressure. consensus.app

Evolution of Beta-Blocker Research and Therapeutic Paradigms

The discovery of beta-blockers by Sir James Black in the late 1950s revolutionized the treatment of cardiovascular diseases. revespcardiol.orgresearchgate.netnovapublishers.com His work, which earned him a Nobel Prize, was driven by the idea of reducing myocardial oxygen demand to treat angina. revespcardiol.orgcontemporaryclinic.comnih.gov The initial development focused on blocking the "excitatory" effect of beta-adrenergic receptors on the heart. revespcardiol.org

The evolution of beta-blocker research has led to the classification of these drugs into generations based on their selectivity for different beta-adrenergic receptor subtypes and additional pharmacological properties. revespcardiol.orgresearchgate.netrevespcardiol.org The first generation includes nonselective beta-blockers, which block both β1 and β2 receptors. researchgate.netrevespcardiol.org Subsequent generations introduced cardioselective beta-blockers with higher selectivity for β1 receptors, as well as third-generation beta-blockers with additional vasodilating activity. revespcardiol.orgresearchgate.netrevespcardiol.org This progression reflects a deepening understanding of adrenergic receptor subtypes and the desire to develop agents with more targeted effects and improved therapeutic profiles.

Early Preclinical and Clinical Investigations of this compound

This compound is identified as a beta-adrenergic antagonist. wikipedia.orghmdb.ca Early research into this compound included studies on its pharmacology, as well as investigations into its absorption, distribution, metabolism, and excretion in animal models such as rats and mice. drugfuture.com Clinical studies involving this compound were also conducted. drugfuture.com These early investigations are typical steps in the evaluation of a new drug candidate to understand its basic properties and effects before potential widespread use.

This compound as a Research Tool and Reference Standard in Drug Development

This compound serves as a valuable research tool and reference standard within the pharmaceutical industry. axios-research.com Reference standards are crucial for ensuring the quality and consistency of drug substances and products throughout the development process and beyond. casss.org

Applications in Analytical Method Development and Validation

Analytical method development and validation are essential processes in drug development to ensure that methods used to assess the identity, purity, potency, and stability of drugs are accurate, precise, and reliable. emerypharma.comupm-inc.com this compound, as a reference standard, is utilized in the development and validation of analytical methods. axios-research.comresearchgate.netregulations.gov This includes techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are used for the quantification and analysis of drug compounds and their impurities. researchgate.net The use of a well-characterized reference standard like this compound is fundamental to demonstrating the suitability of an analytical method for its intended purpose and ensuring that it yields reliable results. emerypharma.comupm-inc.comrssl.com

Role in Quality Control and Stability Studies

Quality control (QC) is a critical aspect of pharmaceutical manufacturing, ensuring that products meet predetermined specifications and regulatory requirements. dowdevelopmentlabs.com Stability studies are a fundamental part of pharmaceutical development, evaluating how the quality of a drug substance or product changes over time under various environmental conditions. synergbiopharma.comfrontagelab.com.cnpaho.org These studies are essential for establishing shelf life, storage conditions, and identifying degradation pathways. synergbiopharma.comfrontagelab.com.cn this compound reference standards are important for quality control and stability studies. axios-research.com By comparing test samples to the this compound reference standard, manufacturers can ensure the purity and integrity of this compound in drug products over their intended shelf life. axios-research.comsynergbiopharma.com This is vital for maintaining the safety and efficacy of pharmaceutical products. dowdevelopmentlabs.comsynergbiopharma.com

Classification and Receptor Selectivity within Beta-Blocker Subtypes

Beta-adrenergic receptors are classified into three main subtypes: β1, β2, and β3. consensus.apprevespcardiol.orgwikipedia.org These subtypes are expressed differently throughout the body and mediate varied physiological responses. consensus.apprevespcardiol.orgwikipedia.org β1 receptors are predominantly found in the heart, influencing heart rate and contractility. consensus.apprevespcardiol.orgwikipedia.org β2 receptors are located in areas such as the lungs and vascular smooth muscle, affecting bronchodilation and vasodilation. consensus.appwikipedia.org β3 receptors are involved in metabolic processes. consensus.appwikipedia.org

Beta-Adrenoceptor Affinity and Antagonism

Research indicates that this compound exhibits significant beta-adrenoceptor antagonist activity. medchemexpress.commedchemexpress.com Studies utilizing radioligand binding assays with 125I-iodocyanopindolol (125I-ICYP) and 3H-CGP12177 have provided insights into the affinity of this compound for different beta-adrenoceptor subtypes, specifically β₁ and β₂. nih.gov These studies, conducted on preparations from rat brain, heart, and lung, revealed that this compound is a β₁-selective antagonist. nih.gov

Biphasic Scatchard plots of 125I-ICYP binding in the presence of this compound were observed to be non-linear. nih.gov Inhibition constants (Ki) were determined for both high and low affinity sites, corresponding to β₂- and β₁-adrenoceptors, respectively. nih.govjst.go.jp For 125I-ICYP binding in rat brain preparations, the Ki values for this compound were reported as 0.53 ± 0.20 nM for β₁ and 2.37 ± 0.78 nM for β₂. nih.gov In rat heart preparations using 3H-CGP12177 binding, the Ki values were 2.01 ± 0.38 nM for β₁ and 12.67 ± 6.54 nM for β₂. nih.gov These findings consistently demonstrate a higher affinity of this compound for β₁-adrenoceptors compared to β₂-adrenoceptors. nih.gov

The stereochemistry of beta-adrenergic antagonists can influence their activity and selectivity. Studies comparing stereoisomeric pairs of beta-adrenergic antagonists, including this compound, in rabbit ciliary process and cardiac beta-adrenergic receptors have shown differences in potency. nih.gov In the heart, the (-)-forms generally showed increased potency. nih.gov However, in the ciliary process, which predominantly contains β₂ receptors, the (+)-enantiomers demonstrated substantially higher absolute affinity than for cardiac receptors. nih.gov For this compound, the isomeric activity ratio in the ciliary process was reported as 3.3, while in the heart it was 48, indicating a difference in how the stereoisomers interact with the receptor subtypes in different tissues. nih.gov

This compound has also been observed to exhibit partial agonist activity in some contexts, as evidenced by an increase in heart rate in pregnant ewes and fetuses in one study, while simultaneously inhibiting the response to isoproterenol (B85558). capes.gov.br

Alpha-Adrenoceptor Blocking Activity Considerations

Beyond its primary activity as a beta-adrenergic blocker, research has also considered the potential for this compound to exert effects on alpha-adrenoceptors. Studies have indicated that this compound possesses weak alpha₁-blocking activity. ncats.iomedchemexpress.commedchemexpress.comncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B1668052 Bunitrolol CAS No. 34915-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVQSRCYSKKPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022701
Record name Bunitrolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34915-68-9
Record name (±)-Bunitrolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34915-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunitrolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunitrolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNITROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacodynamics and Molecular Mechanisms of Action of Bunitrolol

Elucidation of Adrenergic Receptor Interactions

Bunitrolol interacts with adrenergic receptors, particularly the beta-adrenergic subtypes. jst.go.jp Studies have investigated its binding characteristics and functional consequences at these receptors.

Beta-Adrenergic Receptor Binding Kinetics and Affinity

This compound demonstrates significant affinity for beta-adrenergic receptors. jst.go.jp Radioligand binding assays using substances like 125I-iodocyanopindolol (125I-ICYP) and 3H-CGP12177 have been employed to assess the binding kinetics and affinity of this compound to beta-adrenoceptors in tissues such as rat brain, heart, and lung. nih.gov Non-linear Scatchard plots have been observed for 125I-ICYP binding in the presence of this compound, suggesting interaction with multiple binding sites or receptor subtypes. nih.gov

Interactive Table: Inhibition Constants (Ki) of this compound for Beta-Adrenoceptors

RadioligandTissue (Rat)Beta-Adrenoceptor SubtypeKi (nM)
125I-ICYPBrainBeta-10.42 ± 0.16
125I-ICYPBrainBeta-23.55 ± 1.61
125I-ICYPBrainBeta-10.53 ± 0.20
125I-ICYPBrainBeta-22.37 ± 0.78
3H-CGP12177HeartBeta-12.01 ± 0.38
3H-CGP12177HeartBeta-212.67 ± 6.54

Data derived from displacement experiments using radioligands. nih.gov

Differential Effects on Beta-1 and Beta-2 Adrenoceptors

This compound exhibits differential selectivity for beta-1 and beta-2 adrenoceptors. jst.go.jpnih.gov Research indicates that this compound is a beta-1 selective antagonist. nih.gov This selectivity has been assessed through various methods, including radioligand binding assays and pharmacological experiments using isolated tissues. jst.go.jpnih.gov Studies comparing the effects of this compound with selective beta-1 and beta-2 antagonists have supported its preference for beta-1 receptors. nih.govjst.go.jp For beta-blockers with a single chiral center, the (-) enantiomer typically possesses greater affinity for beta-adrenergic receptors than its antipode. researchgate.net The (S)-enantiomer of this compound has demonstrated superior affinity for beta-1 adrenergic receptors compared to its (R)-counterpart. vulcanchem.com

Interactive Table: Rank Order of Antagonistic Potencies of this compound Against Adrenergic Receptors (Based on pA2 values)

Receptor SubtypePotency Rank
Beta-1Highest
Beta-2Intermediate
Alpha-1Lowest

Based on pA2 values from pharmacological experiments. jst.go.jp

Alpha-1 Adrenoceptor Blocking Action in Vasodilation Mechanisms

Beyond its primary beta-blocking effects, this compound also possesses alpha-1 adrenoceptor blocking action. jst.go.jpnih.gov This action is considered to play a role in the vasodilator effects of this compound. nih.govcapes.gov.br Studies in experimental models have suggested that alpha-1 adrenoceptor blockade is mainly involved in the acute vasodilator effect of this compound. nih.gov This mechanism may also contribute to the decrease in total peripheral resistance observed with chronic this compound treatment. nih.gov Alpha-1 adrenoceptors are present on vascular smooth muscle, and their blockade leads to vasodilation. nih.govcvpharmacology.comwikipedia.org

Intrinsic Sympathomimetic Activity (ISA) Research

Intrinsic Sympathomimetic Activity (ISA) refers to the partial agonist activity of some beta-blockers at beta-adrenergic receptors. cvpharmacology.com Research on this compound has indicated that it exhibits partial agonism at beta receptors. vulcanchem.com This partial agonism is a characteristic that differentiates it from some other beta-blockers and may influence its pharmacological profile. vulcanchem.com

Membrane Stabilizing Effects and Quinidine-like Activity

Some beta-blockers possess membrane stabilizing activity (MSA), also referred to as quinidine-like activity. cvpharmacology.com This activity is similar to that of Class I antiarrhythmic agents like quinidine, which block sodium channels. cvpharmacology.comwikipedia.orgthermofisher.com While the provided search results mention membrane stabilizing activity as a property of some beta-blockers, specific detailed research findings on this compound's membrane stabilizing effects or quinidine-like activity were not extensively detailed in the search results.

Cardioprotective Mechanisms Beyond Beta-Blockade

Beta-blockers are known for their cardioprotective effects, primarily through the blockade of beta-adrenergic receptors, which reduces cardiac workload and oxygen demand. ontosight.aiontosight.aicvpharmacology.com While the core cardioprotective actions of this compound are linked to its beta-blocking activity, research may explore additional mechanisms that contribute to its beneficial effects on the heart. The provided search results focus predominantly on the adrenergic receptor interactions as the primary mechanism for its cardiovascular effects.

Modulation of Myocardial Oxygen Supply-Demand Balance

Myocardial oxygen balance is a critical determinant of cardiac health, representing the equilibrium between the oxygen supplied to the heart muscle and the oxygen it consumes to perform its work cvphysiology.comnih.gov. Myocardial oxygen demand is primarily influenced by heart rate, contractility, and ventricular wall tension nih.govugm.ac.id. Myocardial oxygen supply is determined by coronary blood flow and the oxygen content of the blood derangedphysiology.com.

Influence on Left Ventricular Hemodynamics and Function

This compound influences left ventricular hemodynamics and function through its negative chronotropic (decreasing heart rate) and negative inotropic (decreasing contractility) effects, although studies have noted variations in the extent of these effects compared to other beta-blockers ontosight.ainih.gov.

In a study comparing this compound and propranolol (B1214883) in patients with ischemic heart disease, propranolol significantly decreased heart rate, cardiac index, and double product (a measure of myocardial oxygen demand), while increasing systemic vascular resistance and the time constant of left ventricular isovolumic pressure fall nih.gov. In contrast, this compound did not show significant changes in indexes reflecting chronotropic and inotropic states, with cardiac index and double product remaining essentially unchanged nih.gov. However, this compound did significantly decrease left ventricular systolic pressure, left ventricular end-diastolic pressure, and the time constant of left ventricular isovolumic pressure fall nih.gov. These findings suggest that this compound may ameliorate ischemia at rest and could be effective in patients with ischemic heart disease, potentially even in those with overt heart failure, due to its apparent lack of significant negative inotropic action in this context nih.gov.

Another study investigating the acute hemodynamic effects of different beta-blockers, including this compound, in patients with coronary artery disease found that this compound, a noncardioselective beta-blocker with intrinsic sympathomimetic activity (ISA), was associated with improved left ventricular function in a higher proportion of patients compared to a cardioselective beta-blocker without ISA nih.gov. Contractility indexes were also less influenced by this compound compared to the cardioselective agent nih.gov. During exercise, left ventricular end-diastolic pressure was significantly lower in the group treated with this compound nih.gov. These results suggest that the specific properties of a beta-blocker, such as ISA, may be important in influencing left ventricular function, particularly in patients with already compromised cardiac function nih.gov.

Here is a summary of findings on this compound's influence on Left Ventricular Hemodynamics:

Hemodynamic ParameterThis compound Effect (vs. Baseline)Propranolol Effect (vs. Baseline)Source
Heart Rate (HR)Essentially unchangedDecreased significantly nih.gov
Cardiac Index (CI)Essentially unchangedDecreased significantly nih.gov
Double Product (DP)Essentially unchangedDecreased significantly nih.gov
Left Ventricular Systolic Pressure (LVSP)Decreased significantly (-5%)Not specified nih.gov
Left Ventricular End-Diastolic Pressure (LVEDP)Decreased significantly (-17%)Not specified nih.gov
Time Constant of LV Isovolumic Pressure Fall (T)Decreased significantly (-10%)Increased significantly (10%) nih.gov
Systemic Vascular Resistance (SVR)Decreased (insignificantly)Increased significantly (12%) nih.gov

Antiarrhythmic Properties and Underlying Mechanisms

Beta-blockers are a recognized class of antiarrhythmic drugs, classified as Class II in the Vaughan-Williams classification system emcrit.orgnih.gov. Their antiarrhythmic properties stem primarily from their ability to block beta-adrenergic receptors, thereby reducing sympathetic activity on the heart emcrit.orgnih.gov.

The mechanisms underlying the antiarrhythmic effects of beta-blockers include the reduction of heart rate (negative chronotropy) and the slowing of conduction through the atrioventricular (AV) node emcrit.orgnih.gov. By decreasing the slope of phase 4 spontaneous depolarization in the sinoatrial (SA) node, they reduce the heart rate pulsenotes.comksumsc.com. They also prolong the refractory period of the AV node, which helps to control the ventricular rate in supraventricular arrhythmias like atrial fibrillation emcrit.orgnih.gov.

Beta-blockers can also suppress triggered activity and automaticity, which are abnormal mechanisms of impulse generation that can lead to arrhythmias nih.gov. Furthermore, they may attenuate electrophysiological heterogeneity in the myocardium, which can contribute to reentrant arrhythmias nih.gov. While the precise mechanisms can be complex and may involve interactions with various ion channels and signaling pathways, the core antiarrhythmic action of this compound, as a beta-blocker, is mediated through the antagonism of beta-adrenergic receptors, leading to a reduction in sympathetic drive on the heart ontosight.ainih.gov.

Central Nervous System (CNS) Effects and Mechanisms

Beta-blockers can exert effects on the central nervous system, and the extent of these effects can be influenced by factors such as lipophilicity and the ability to cross the blood-brain barrier (BBB) scilit.com.

Blood-Brain Barrier Penetration Studies

The blood-brain barrier is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system biorxiv.orgbiorxiv.orgnih.gov. The ability of a drug to cross the BBB is crucial for it to exert direct effects on the brain biorxiv.orgnih.gov.

Studies have indicated that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter located at the blood-brain barrier biorxiv.orgbiorxiv.orgnih.govredalyc.org. P-gp actively pumps various compounds, including some drugs, out of the brain and back into the bloodstream, thereby limiting their accumulation in the CNS biorxiv.orgredalyc.org. Research in mice with a disrupted mdr1a gene (the mouse equivalent of the human MDR1 gene encoding P-gp) showed significantly increased brain concentrations and Kp values (an indicator of brain distribution) of this compound compared to wild-type mice nih.gov. In vitro studies using cell lines expressing human P-gp also demonstrated that this compound uptake was lower in these cells and increased in the presence of P-gp inhibitors like verapamil (B1683045) and cyclosporine A nih.gov. These findings suggest that this compound is actively transported out of the brain by P-gp (mdr1a P-gp in mice and likely MDR1 in humans), which contributes to its low brain distribution nih.gov. This active efflux mechanism is a key factor influencing the extent to which this compound penetrates the blood-brain barrier nih.gov.

Potential Neurological Modulatory Actions

While the limited brain penetration due to P-gp efflux might suggest minimal direct CNS effects, some studies have explored potential neurological modulatory actions of this compound, particularly in the context of sympathetic nervous system regulation.

Pharmacokinetics and Biotransformation of Bunitrolol

Absorption and Distribution Dynamics

Bunitrolol is formulated for oral administration and is absorbed systemically, as evidenced by its detection in human plasma following the ingestion of tablets. nih.gov A high-performance liquid chromatographic method has been developed for the simultaneous determination of this compound and its primary metabolite, p-hydroxythis compound, in plasma and urine samples collected after oral administration. nih.gov While these studies confirm its absorption from the gastrointestinal tract, specific quantitative data on the absolute oral bioavailability of this compound in humans is not detailed in the available research.

Research into the tissue distribution of this compound has focused significantly on its transport across the blood-brain barrier (BBB). Studies indicate that this compound has a low distribution into the brain. nih.gov This limited penetration is attributed to the action of P-glycoprotein (P-gp), an active efflux transporter protein present at the BBB. nih.gov In vivo experiments using mice with a disrupted mdr1a gene (the gene encoding P-gp) showed a significantly increased brain concentration of this compound compared to wild-type mice. nih.gov This suggests that P-gp actively transports this compound from the brain back into the blood, thereby limiting its central nervous system accumulation. nih.gov In vitro studies using cells that express human P-gp further support the finding that this compound is a substrate for this efflux pump. nih.gov Comprehensive studies detailing the accumulation and distribution of this compound in other major tissues and organs were not identified.

Specific investigations into the placental transfer of this compound and its potential effects on the fetus have not been detailed in the available scientific literature. While general studies have examined the maternofetal transfer of other beta-blockers using in vitro perfusion systems of human placental tissue, data specifically concerning this compound is absent. nih.gov Therefore, it is unknown whether this compound crosses the placental barrier and what, if any, effects it may have on fetal development.

Metabolic Pathways and Enzyme Kinetics

The primary metabolic transformation of this compound in humans is oxidative metabolism, specifically 4-hydroxylation, which converts the parent drug into p-hydroxythis compound. This reaction is mediated by the cytochrome P450 (CYP) enzyme system located predominantly in the liver.

Research has identified specific cytochrome P450 isoforms responsible for the 4-hydroxylation of this compound. Studies using human CYP isozymes expressed in cell systems have demonstrated that CYP2D6 and CYP1A2 are the principal enzymes catalyzing this reaction.

CYP2D6 , a member of the CYP2D subfamily, is the predominant isozyme responsible for this compound 4-hydroxylation, particularly at low substrate concentrations. nih.govCYP1A2 also contributes significantly to this metabolic pathway, exhibiting notable activity, especially at higher substrate concentrations. nih.gov At a this compound concentration of 1 mM, the relative hydroxylase activities were found to be in the order of CYP2D6 (100%) > CYP1A2 (86%). nih.gov Other isoforms, such as CYP2C8 and CYP2C9, showed only minor detectable activity at high substrate levels. nih.gov

The distinct enzyme kinetics of CYP2D6 and CYP1A2 in metabolizing this compound highlight their different roles. CYP2D6 displays a much higher affinity for this compound (a lower Km value) compared to CYP1A2, reinforcing its primary role in the drug's metabolism at therapeutic concentrations. nih.gov

Table 1: Enzyme Kinetic Parameters for this compound 4-Hydroxylation by Human CYP Isoforms

CYP IsoformKm (μM)Vmax (nmol/min/nmol CYP)
CYP2D6 4.410.442
CYP1A2 2950.411
Data sourced from a study using cDNA-expressed human cytochrome P450 isozymes. nih.gov

Cytochrome P450 (CYP) Mediated Hydroxylation

Kinetic Studies of this compound 4-Hydroxylation (Kₘ and Vₘₐₓ)

The 4-hydroxylation of this compound, the principal metabolic route, has been characterized by distinct kinetic parameters. Studies using human liver microsomes have shown that this reaction is stereoselective. The Vₘₐₓ (maximum reaction velocity) for the formation of the (+)-4-hydroxythis compound metabolite is 2.1-fold higher than that for the (−)-enantiomer. nih.gov Similarly, the intrinsic clearance (Vₘₐₓ/Kₘ) of (+)-Bunitrolol is 2.1 times greater than its (−)-antipode, indicating a more efficient metabolic conversion of the (+)-enantiomer. nih.gov

The specific cytochrome P450 isozymes responsible for this reaction have been identified. In humans, CYP2D6 is the predominant enzyme at low substrate concentrations, exhibiting a high affinity for this compound with a Kₘ (Michaelis constant) value of 4.41 µM. nih.gov The CYP1A2 isozyme also contributes to 4-hydroxylation, but it is a low-affinity enzyme with a much higher Kₘ value of 295 µM. nih.gov

In rat liver microsomes, the kinetics of this compound 4-hydroxylase activity present differently. Microsomes from untreated rats show monophasic kinetics with a Kₘ value of 0.74 +/- 0.13 µM. nih.gov However, treatment with an enzyme inducer reveals the involvement of multiple enzymes. nih.gov

Below is a summary of the kinetic parameters for this compound 4-hydroxylation across different systems.

Kinetic Parameters of this compound 4-Hydroxylation

Enzyme/SystemSubstrate/ConditionKₘ (µM)Vₘₐₓ (nmol/min/nmol CYP)
Human CYP2D6This compound4.410.442
Human CYP1A2This compound2950.411
Rat Liver MicrosomesUntreated0.74N/A
Rat Liver Microsomes3-MC-Treated (Biphasic)0.76 (High Affinity)N/A
646 (Low Affinity)N/A
N/A: Not available in the cited sources.
Species and Sex Differences in Metabolic Profiles

Significant differences in the metabolism of this compound have been observed between species and sexes. In a comparative study of liver microsomes, the rate of 4-hydroxythis compound formation was found to be lower in rabbits than in rats of both sexes. nih.gov This indicates a species-specific variation in the activity of the enzymes responsible for this metabolic pathway.

Furthermore, sex-dependent differences are also evident. Within a species, males exhibit a higher rate of 4-hydroxythis compound formation than females. nih.gov This was observed in both rat and rabbit models, suggesting that the expression or activity of the metabolizing enzymes is influenced by sex. nih.gov Such differences in metabolic rates can have significant implications for the pharmacokinetic variability of the drug between sexes.

Formation of 4-Hydroxythis compound as a Primary Metabolite

The hydroxylation of this compound at the 4-position of its aromatic ring is the predominant metabolic pathway. In studies using rat hepatic microsomes, the formation of 4-hydroxythis compound accounts for over 90% of the metabolized parent compound. uspharmacist.comnih.gov The rate of formation of this metabolite closely mirrors the rate of disappearance of this compound from the reaction mixture, confirming that it is the principal product. nih.gov This reaction is dependent on NADPH and is mediated by the cytochrome P450 enzyme system. uspharmacist.comnih.gov The resulting metabolite, also known as p-hydroxythis compound, is the main substance recovered after the initial phase of biotransformation. bioivt.com

Other Potential Metabolic Products and Pathways

While 4-hydroxylation is the primary Phase I metabolic reaction, subsequent Phase II conjugation also occurs. The main metabolites found in rat urine are 4-hydroxythis compound and its glucuronide conjugate. nih.gov This suggests that after the initial hydroxylation, the 4-hydroxythis compound undergoes glucuronidation, a common pathway that increases the water solubility of metabolites to facilitate their excretion. The formation of any other metabolic products is considered to be minor. nih.gov

Drug-Drug Interactions at the Metabolic Level

The metabolism of this compound via the cytochrome P450 system makes it susceptible to interactions with other compounds that can inhibit or induce these enzymes.

Competitive Inhibition of this compound Metabolism by Other Compounds

The 4-hydroxylation of this compound can be inhibited by various substances known to interfere with cytochrome P450 enzymes. General inhibitors such as carbon monoxide (CO), proadifen (B1678237) (SKF 525-A), and metyrapone (B1676538) have been shown to suppress this reaction. uspharmacist.comnih.gov

More specifically, the drug cimetidine (B194882) has been identified as a competitive inhibitor of this compound 4-hydroxylation. uspharmacist.comnih.gov In studies with rat hepatic microsomes, cimetidine was found to have an inhibition constant (Kᵢ) of 40 ± 11.5 µM. uspharmacist.comnih.gov This indicates that cimetidine can compete with this compound for the active site of the metabolizing enzyme, potentially leading to increased plasma concentrations and a prolonged half-life of this compound if co-administered.

Influence of Enzyme Inducers on this compound Metabolism

Exposure to certain chemicals can induce the expression of cytochrome P450 enzymes, thereby altering the rate and kinetics of this compound metabolism. Treatment of rats with 3-methylcholanthrene, a known inducer of CYP1A enzymes, leads to a significant change in the kinetic profile of this compound 4-hydroxylation. nih.gov

Impact of Cytochrome P450 Inhibitors (e.g., Cimetidine, Quinidine) on this compound Metabolism

The metabolism of this compound is significantly influenced by the activity of cytochrome P450 enzymes, and as such, is susceptible to inhibition by various compounds. The primary metabolic pathway for this compound is 4-hydroxylation, a reaction predominantly catalyzed by CYP2D6 and, to a lesser extent, CYP1A2 in humans. nih.govelsevierpure.com

Cimetidine , a well-known inhibitor of multiple CYP enzymes, has been shown to competitively inhibit the 4-hydroxylation of this compound. In studies utilizing rat hepatic microsomes, Cimetidine was found to be a competitive inhibitor of this metabolic pathway. nih.gov The inhibition constant (Ki) for this interaction has been determined, providing a quantitative measure of Cimetidine's inhibitory potency.

Quinidine , another potent inhibitor of CYP2D6, also plays a significant role in altering this compound's metabolism. nih.gov Given that CYP2D6 is the primary enzyme responsible for this compound's hydroxylation, the co-administration of Quinidine can lead to a significant reduction in its metabolism. nih.govnih.gov The inhibitory effect of Quinidine on CYP2D6 is well-documented, with a low IC50 value indicating its high affinity for the enzyme. drugbank.com

The kinetic parameters of the enzymes involved in this compound's 4-hydroxylation and the inhibitory constants of Cimetidine and Quinidine are summarized in the table below.

ParameterEnzyme/InhibitorValueSpecies/System
Km (Michaelis Constant) CYP2D64.41 µMHuman Recombinant
CYP1A2295 µMHuman Recombinant
Vmax (Maximum Reaction Velocity) CYP2D60.442 nmol/min/nmol CYPHuman Recombinant
CYP1A20.411 nmol/min/nmol CYPHuman Recombinant
Ki (Inhibition Constant) Cimetidine40 ± 11.5 µMRat Hepatic Microsomes
IC50 (Half Maximal Inhibitory Concentration) Quinidine0.02 µMHuman Recombinant CYP2D6

Data sourced from multiple scientific studies. nih.govelsevierpure.comnih.govdrugbank.com

Excretion Pathways and Clearance Mechanisms

The elimination of this compound and its metabolites from the body occurs through various excretion pathways, primarily involving the kidneys and the biliary system. The physicochemical properties of a beta-blocker, specifically its lipophilicity or hydrophilicity, largely determine its primary route of elimination. Lipophilic beta-blockers tend to be metabolized by the liver, while hydrophilic ones are typically excreted unchanged by the kidneys.

Following its metabolism, primarily through 4-hydroxylation and subsequent glucuronidation, this compound is transformed into more polar, water-soluble metabolites. frontiersin.orgwikipedia.org These glucuronide conjugates are then more readily eliminated from the body. The primary routes for the excretion of these metabolites are through urine and feces (via bile). wikipedia.orgmsdmanuals.com

Stereochemistry and Enantioselective Pharmacology of Bunitrolol

Chirality and Enantiomeric Forms of Bunitrolol

This compound is a chiral molecule, a characteristic common to most beta-blocker drugs used to treat cardiovascular conditions. researchgate.netnih.gov The presence of at least one stereogenic center in its structure means that this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.gov These two forms are designated as the (+)- and (-)-enantiomers. For beta-blockers like this compound that possess a single chiral center, the (-)-enantiomer is recognized as having a significantly greater binding affinity for beta-adrenergic receptors compared to its (+)-counterpart, or antipode. researchgate.netualberta.ca While most beta-blockers are administered clinically as a racemic mixture (an equal mixture of both enantiomers), the distinct pharmacological profiles of each enantiomer are of significant scientific interest. nih.govualberta.ca

Enantioselective Metabolism and Clearance

Differences in Michaelis Constants (Km) and Maximum Velocities (Vmax) for Enantiomers

Research conducted on rabbit liver microsomes has revealed significant differences in the kinetic parameters of this compound's 4-hydroxylation for each enantiomer, particularly within the low-Km enzyme system that plays a major role in its metabolism. nih.gov The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, and the maximum velocity (Vmax) of the reaction differ between the (+)- and (-)-enantiomers.

Specifically, both the Km and Vmax values were found to be greater for (+)-Bunitrolol compared to (-)-Bunitrolol in this low-Km system. nih.gov A key finding was that the Km value for (-)-Bunitrolol was approximately one-eighth of that for (+)-Bunitrolol, indicating a much higher affinity of the (-)-enantiomer for the metabolizing enzyme. nih.gov

Enzyme Kinetic Parameters for this compound Enantiomer 4-Hydroxylation (Low-Km System)
EnantiomerMichaelis Constant (Km)Maximum Velocity (Vmax)
(+)-BunitrololHigher ValueHigher Value
(-)-BunitrololLower Value (approx. 1/8th of (+))Lower Value

Stereoselective Formation of Metabolites

The formation of the primary metabolite, 4-hydroxythis compound, is stereoselective. nih.gov In studies where each enantiomer was incubated separately with male rabbit liver microsomes, the 4-hydroxylase activity for (+)-Bunitrolol was observed to be slightly higher than that for (-)-Bunitrolol. nih.gov However, this stereoselectivity can be altered and even reversed when the enantiomers are present together, as in the racemic mixture. nih.govnih.gov This is due to the metabolic interactions between the enantiomers. nih.gov

Enantiomer-Enantiomer Metabolic Interactions

Significant metabolic interactions occur between the enantiomers of this compound. In rat liver microsomes, it has been demonstrated that each this compound enantiomer acts as a mutual metabolic inhibitor of its antipode. nih.gov Both enantiomers appear to compete for the same CYP2D6 isozyme. nih.gov

Studies with rabbit liver microsomes have shown that the 4-hydroxylation of (+)-Bunitrolol is markedly suppressed when its antipode, (-)-Bunitrolol, is present. nih.gov Conversely, the 4-hydroxylation of (-)-Bunitrolol is not significantly affected by the presence of (+)-Bunitrolol. nih.gov This interaction leads to a change in the stereoselectivity of metabolite formation, shifting from a slight preference for metabolizing the (+)-enantiomer when incubated alone to a clear preference for metabolizing the (-)-enantiomer when they are present as a racemate. nih.gov This shift is attributed to the substantial difference in their Michaelis constants, where the much lower Km of (-)-Bunitrolol gives it a competitive advantage for binding to the enzyme. nih.gov

Stereoselective Pharmacodynamic Effects

The interaction of this compound with its biological targets, primarily adrenergic receptors, is highly stereoselective. nih.govualberta.ca Because living systems are inherently chiral, the two enantiomers of this compound can exhibit very different pharmacological behaviors. nih.gov For beta-blockers, the pharmacologic activity is predominantly associated with the (-)-enantiomer, which has a much greater affinity for beta-adrenergic receptors. ualberta.ca

Differential Affinity for Adrenergic Receptors of Enantiomers

The enantiomers of this compound show a pronounced differential affinity for beta-adrenergic receptors. The beta-blocking potency resides almost exclusively in one enantiomer. In studies evaluating the ability of this compound stereoisomers to block rabbit cardiac beta-adrenergic receptors (predominantly beta-1), the (-)-form was found to be significantly more potent than the (+)-form, with an isomeric activity ratio of 48. nih.gov

Interestingly, this stereoselectivity is less pronounced at beta-2 adrenergic receptors, such as those in the ciliary process. nih.gov In this tissue, the isomeric activity ratio for this compound was found to be only 3.3, indicating a relatively smaller difference in potency between the enantiomers at this receptor subtype compared to the heart. nih.gov

Isomeric Activity Ratios for this compound Enantiomers
Tissue (Predominant Receptor Subtype)Isomeric Activity Ratio ((-)-form vs. (+)-form)
Heart (Beta-1)48
Ciliary Process (Beta-2)3.3

Stereoselective Physiological Responses

The physiological responses to this compound are a direct consequence of its interaction with the sympathetic nervous system, specifically its blockade of beta-adrenergic receptors. The stereoselective nature of this interaction means that the (-)- and (+)-enantiomers of this compound evoke markedly different physiological effects.

The (-)-enantiomer of this compound is the primary contributor to the drug's beta-blocking activity. This results in a significant reduction in heart rate, both at rest and during exercise. By blocking the effects of catecholamines on the sinoatrial node, (-)-Bunitrolol slows the pace of cardiac depolarization, leading to a negative chronotropic effect.

Furthermore, the antihypertensive effect of this compound is principally mediated by the (-)-enantiomer. By antagonizing beta-1 receptors in the heart, it reduces cardiac output, a key determinant of blood pressure. Additionally, blockade of beta-1 receptors in the kidneys by the (-)-isomer inhibits the release of renin, leading to a decrease in the production of angiotensin II and aldosterone, which in turn reduces blood pressure.

In contrast, the (+)-enantiomer of this compound exhibits significantly weaker beta-blocking activity. Consequently, its impact on heart rate and blood pressure is minimal at therapeutic concentrations. While some beta-blockers have other pharmacological properties, such as membrane-stabilizing activity, that may not be as stereoselective, the primary physiological responses related to beta-blockade are overwhelmingly attributed to the (-)-enantiomer of this compound.

The differential effects of the enantiomers underscore the importance of stereochemistry in pharmacology. The specific three-dimensional arrangement of the molecule is critical for its effective binding to the beta-adrenergic receptor and, consequently, for its physiological effects.

Preclinical Research Models and Methodologies

In Vitro Studies and Experimental Systems

In vitro studies, conducted outside of a living organism, have been instrumental in dissecting the cellular and biochemical effects of bunitrolol. creative-biolabs.comppd.comnews-medical.net

Isolated Tissue Preparations (e.g., Papillary Muscles, Arterial Beds)

Isolated tissue preparations allow for the study of this compound's direct effects on specific organs or tissues. For instance, studies have investigated the effects of this compound on isolated guinea-pig papillary muscles to understand its impact on myocardial contractility and action potentials. cncb.ac.cnnih.gov These studies have shown that this compound, along with other beta-adrenoceptor blocking agents, can produce a concentration-dependent reduction of the maximum upstroke velocity of the action potential in guinea-pig papillary muscles. cncb.ac.cn The reduction was found to be frequency-dependent. cncb.ac.cn Isolated rabbit arterial beds have also been used to examine this compound's effects on vascular tone. otago.ac.nzresearchgate.net

Liver Microsomal Preparations for Metabolic Studies

Liver microsomes, which contain cytochrome P450 enzymes, are widely used to study the metabolism of drugs. nih.govoup.comnih.govjst.go.jpnih.govnih.govglobalauthorid.comacs.orgresearchgate.netresearcher.lifeoup.compsu.eduresearchgate.net Studies using liver microsomal preparations from various species, including rats, rabbits, guinea pigs, marmosets, Japanese monkeys, and humans, have shown that 4-hydroxylation of the phenyl ring is a major metabolic pathway for this compound. nih.govoup.comjst.go.jp

Research in rat hepatic microsomes indicated that more than 90% of metabolized this compound was converted to 4-hydroxythis compound, a process requiring NADPH and mediated by cytochrome P450. nih.gov This reaction was inhibited by substances like CO, proadifen (B1678237), metyrapone (B1676538), and cimetidine (B194882). nih.gov

Studies in rabbit and rat liver microsomes revealed significant species and sex differences in the formation of 4-hydroxythis compound. nih.govresearchgate.netoup.com The 4-hydroxylation of racemic this compound and its enantiomers showed biphasic kinetics in rabbit liver microsomes, suggesting the involvement of at least two enzyme systems with different kinetic parameters. nih.govnih.govresearchgate.netoup.comresearchgate.net The low-Km system appeared to play a major role in rabbit liver microsomal this compound metabolism. nih.govresearchgate.netoup.comresearchgate.net

In human liver microsomes, CYP2D6 has been identified as being involved in this compound 4-hydroxylation, showing correlations between this compound 4-hydroxylase activity and CYP2D6 content and activity of other CYP2D6 substrates like debrisoquine (B72478) and imipramine. nih.gov Quinidine, a selective CYP2D6 inhibitor, significantly inhibited this activity. nih.gov Studies in monkey liver microsomes (marmosets and Japanese monkeys) showed stereoselectivity in 4-hydroxylation, similar to humans, but reversed compared to rats. jst.go.jp

Data from liver microsomal studies highlight the species and stereoselectivity of this compound metabolism.

SpeciesMajor Metabolic PathwayInvolved Enzymes (where identified)Kinetic Profile (where studied)Stereoselectivity (where studied)
Rat4-hydroxylationCytochrome P450 (CYP2D subfamily)Monophasic (untreated) nih.gov, Biphasic (3-MC-treated) nih.govReversed compared to primates jst.go.jp
Rabbit4-hydroxylationNot clearly identified by inhibition studies nih.govglobalauthorid.comresearchgate.netBiphasic nih.govresearchgate.netoup.comresearchgate.netChanges from (+) > (-) for enantiomer to (+) < (-) for racemate nih.govresearchgate.netresearchgate.net
Human4-hydroxylationCYP2D6 nih.govNot specified in snippetsSimilar to monkeys [(+) > (-)] jst.go.jpresearchgate.net
Marmoset Monkey4-hydroxylationCYP2D and CYP1A enzymes jst.go.jpMonophasic for enantiomers jst.go.jp(+) > (-) jst.go.jp
Japanese Monkey4-hydroxylationCYP2D and CYP1A enzymes jst.go.jpMonophasic for enantiomers (male) jst.go.jp(+) > (-) jst.go.jp

Cell Culture Models (e.g., Hep G2 cells, Lymphoblastoid cells)

Cell culture models, such as human hepatoma (Hep G2) cells and lymphoblastoid cells expressing specific cytochrome P450 enzymes, have been utilized to investigate the role of particular enzymes in this compound metabolism. researchgate.net Studies using Hep G2 cells and lymphoblastoid cells expressing CYP2D6 variants have provided insights into the influence of specific amino acid residues on the enantioselectivity of this compound 4-hydroxylation. researchgate.net These models confirmed that the amino acid at position 374 of CYP2D6 is a key factor influencing the enantioselectivity of this metabolic process. researchgate.net

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and selectivity of this compound for specific receptors, particularly beta-adrenergic receptors. nih.govcapes.gov.brnih.govrevvity.com These assays, often using radioligands like 125I-iodocyanopindolol (125I-ICYP) or 3H-CGP12177, have been conducted using preparations from rat brain, heart, and lung to assess this compound's preference for beta 1- and beta 2-adrenoceptors. nih.gov

Studies have shown that this compound is a beta 1-selective antagonist. nih.gov Using 125I-ICYP binding in the presence of this compound, non-linear Scatchard plots were observed. nih.gov Inhibition constants (Ki) for this compound were determined for high (beta 2-) and low affinity sites (beta 1-), indicating a higher affinity for beta 1 receptors. nih.gov Displacement experiments in rat brain and heart preparations further supported the beta 1 selectivity. nih.gov this compound also showed affinity for 5HT1B-receptors in the rat brain, albeit lower than its affinity for beta-adrenoceptors. nih.gov

Receptor TypeTissue Source (Rat)RadioligandInhibition Constant (Ki)Selectivity
Beta 1Brain, Heart125I-ICYP, 3H-CGP121770.42-2.01 nM nih.govSelective
Beta 2Brain, Heart, Lung125I-ICYP, 3H-CGP121772.37-12.67 nM nih.gov
5HT1BBrain125I-ICYP10.54 nM nih.gov

In Vivo Animal Models

In vivo studies using live animal models are essential for evaluating the systemic effects and pharmacokinetics of this compound within a complex biological system. angelinipharma.comcreative-biolabs.comppd.comnews-medical.net

Rodent Models (Rats, Mice, Guinea Pigs)

Rodent models, including rats, mice, and guinea pigs, are commonly used in preclinical research due to their physiological similarities to humans in various organ systems. criver.comnih.govuns.ac.id These models have been utilized to study this compound's metabolism and effects. cncb.ac.cnresearchgate.netresearchgate.netresearcher.lifepsu.edunih.govmedchemexpress.compsu.edu

Studies in rats and mice have investigated the metabolism of this compound, including the formation of its 4-hydroxylated metabolite. nih.govoup.com Differences in metabolic profiles have been observed between species. oup.comnih.govresearchgate.netnih.gov For example, the stereoselectivity of this compound metabolism in rats has been found to be reversed compared to primates. jst.go.jp

Guinea pigs have been used to study the effects of this compound on cardiac tissue, such as papillary muscles, as mentioned in the in vitro section. cncb.ac.cnnih.gov They have also been employed in studies related to drug metabolism, with findings suggesting that the guinea pig model may more closely resemble human bupropion (B1668061) metabolism compared to rats or mice in some instances, highlighting potential species differences in drug processing. nih.gov

Research using different rat strains, such as Wistar and Dark Agouti rats, has revealed strain differences in this compound 4-hydroxylase activity in liver microsomes, indicating genetic variations can influence metabolism. acs.orgresearchgate.netpsu.edu

Pregnant Ewe and Fetal Models for Placental Transfer

The pregnant ewe and fetus model has been employed to study the placental transfer and fetal effects of this compound medchemexpress.comcapes.gov.br. This chronic preparation in sheep is considered a useful model for determining the placental transfer and pharmacological effects of drugs capes.gov.br. Studies using this model have shown that this compound rapidly crosses the ovine placenta in pharmacologically effective amounts capes.gov.br. Following maternal administration, this compound exhibited partial agonist activity, indicated by an increase in heart rate, in both the ewe and the fetus capes.gov.br. It also significantly inhibited the response to isoproterenol (B85558) on both maternal and fetal hearts capes.gov.br.

Induced (Experimental) Disease Models

Various induced disease models have been used to investigate the effects of this compound, particularly in the context of cardiovascular conditions.

Hypertensive Rats: Spontaneously hypertensive rats (SHR) are a widely used model for essential hypertension and have been employed to study the effects of this compound on blood pressure and heart rate nih.govenamine.net. Studies in conscious, unrestrained SHR rats have shown that this compound can produce a significant reduction in resting mean arterial pressure at low plasma concentrations nih.gov. The effects observed in these models can provide insights into the antihypertensive potential of this compound nih.govresearchgate.net.

Ischemic Heart Disease Models: this compound has been studied in the context of ischemic heart disease jci.orgnih.gov. Investigations in patients with ischemic heart disease have compared the hemodynamic effects of this compound with other beta-blocking agents like propranolol (B1214883) nih.gov. These studies assess parameters such as heart rate, cardiac index, double product, and systemic vascular resistance to understand the drug's impact on myocardial oxygen supply and demand nih.gov. Research has suggested that this compound might be effective even in patients with overt heart failure, particularly that due to ischemic heart disease, possibly due to a lack of negative inotropic action and an ameliorating effect on ischemia at rest nih.gov.

Advanced Research Techniques and Analytical Methodologies

Quantitative analysis of this compound in biological samples is crucial for pharmacokinetic and metabolism studies. Several advanced analytical techniques have been developed and applied for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a common technique used for the quantitative analysis of this compound and its metabolites in biological fluids such as plasma and urine jci.orgnih.govnih.govfilab.fr. Sensitive HPLC methods have been developed for the simultaneous determination of this compound and its metabolite, p-hydroxythis compound nih.gov. These methods often involve simple extraction procedures and can achieve low detection limits nih.gov. HPLC equipped with chiral columns has also been used to analyze the enantiomers of this compound and their metabolic interactions researchgate.netnih.govnih.gov.

Gas Chromatography (GC) and Mass Spectrometry (MS)

GC and MS, often coupled as GC-MS, are powerful techniques for the separation and identification of volatile and semi-volatile compounds jci.orgfilab.frmeasurlabs.com. While HPLC is frequently used for this compound analysis, GC-MS has also been applied in the analysis of beta-blockers, including this compound, particularly in toxicological analysis and doping control researchgate.netchromatographyonline.comspectroscopyonline.com. GC-MS methods often require derivatization of polar compounds like beta-blockers to make them sufficiently volatile for GC analysis researchgate.net. LC-MS is also a widely used technique for the analysis of this compound and other drugs in biological matrices, offering high sensitivity and selectivity chromatographyonline.comspectroscopyonline.comspectroscopyonline.comnih.gov.

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric methods have also been utilized for the determination of this compound researchgate.netnih.govresearchgate.net. A simple fluorometric assay method has been described for the determination of this compound and its 4-hydroxylated metabolite nih.govoup.com. Spectrofluorometric detection can be used in conjunction with chromatographic methods like HPLC for sensitive and selective analysis nih.gov. Spectrophotometric methods, while potentially facing challenges with spectral overlap in complex mixtures, have also been developed for the analysis of related compounds researchgate.netresearchgate.net.

Radioimmunoassay Techniques

Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique utilized for quantifying substances, including drugs, in biological samples by employing radiolabeled molecules and antibodies. diasource-diagnostics.comwikipedia.orgwalshmedicalmedia.com The principle involves competition between a radiolabeled antigen and an unlabeled antigen (the substance of interest) for binding sites on a specific antibody. diasource-diagnostics.comwikipedia.org The amount of bound radiolabeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample. wikipedia.org

A specific, sensitive, and simple radioimmunoassay was developed for this compound (BNL). researchgate.netresearchgate.netkeio.ac.jp Antisera against BNL were generated by conjugating both dl- and l-BNL-hemiglutarate to bovine serum albumin and immunizing rabbits with these immunogens. researchgate.netkeio.ac.jp One antiserum, raised against dl-BNL, demonstrated recognition of both d- and l-BNL to a similar extent. researchgate.netkeio.ac.jp Notably, neither of the antisera showed significant cross-reactivity with the major metabolites of BNL, specifically 4-hydroxy BNL and o-nitrilophenoxylactic acid. researchgate.netkeio.ac.jp

The radioimmunoassay was developed using [³H]BNL and the antiserum against dl-BNL. researchgate.netkeio.ac.jp The antibody-bound [³H]BNL was separated from the free fraction using the ammonium (B1175870) sulfate (B86663) method. researchgate.net This RIA method is capable of directly determining as little as 100 pg of BNL from plasma samples without requiring prior extraction. researchgate.net

This procedure was subsequently applied to determine plasma concentrations of BNL in rats following oral administration of 10 mg/kg of dl-BNL. researchgate.net The results indicated rapid absorption of BNL from the gastrointestinal tract. researchgate.net The plasma concentration-time profiles for dl-BNL in rats were found to align well with a two-compartment model. researchgate.net

Preclinical Plasma Concentration Data in Rats (Oral Administration)

Time Point (approx.)Plasma Concentration of BNL (relative)
EarlyHigh (rapid absorption)
LaterDeclining (fitting two-compartment model)

Note: Specific numerical concentration data and time points beyond the qualitative description were not available in the provided snippets.

Computational Modeling and Simulation (e.g., PBPK Models)

Computational modeling, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, is a valuable tool in preclinical research to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) processes of chemicals within the body. nih.govpharmaron.comallucent.combiopharmaservices.comfood.gov.uk PBPK models mathematically integrate physiological (e.g., tissue volumes, blood flow), physicochemical (e.g., tissue:blood partition coefficients), and biochemical (e.g., metabolic rate constants) characteristics to describe the time course of a chemical's concentration in various tissues and blood. nih.govallucent.comfood.gov.uk These models represent the body as a series of interconnected compartments corresponding to actual tissues or groups of tissues with similar properties. nih.govpharmaron.com

PBPK modeling offers several applications in drug development, including the early prediction of human pharmacokinetics, optimization of formulations, assessment of developability, support for experimental design, prediction of drug behavior across populations, and evaluation of drug-drug interactions. pharmaron.comfrontiersin.org

Application of PBPK Modeling to this compound in Isolated Perfused Rat Liver

CompoundModeling ApproachOutcome
This compound (single)Physiologically Based Liver ModelSimulation of perfusate kinetics
This compound (paired with other drugs)Physiologically Based Liver ModelSimulation of perfusate kinetics, evaluation of interactions
This compound (single/paired)Empirical ModelsSimulation of perfusate kinetics

Comparison: The physiologically based model performed better than empirical models in simulating drug kinetics in this system. nih.gov

PBPK models are recognized by regulatory authorities such as the FDA, EMA, and PMDA as established tools to support drug development and regulatory submissions, particularly for predicting drug-drug interactions and supporting dosing recommendations. biopharmaservices.comfrontiersin.orgfda.gov

Comparative Pharmacology and Therapeutic Efficacy Research

Comparative Studies with Other Beta-Adrenergic Blockers

Bunitrolol's pharmacological profile is characterized by its non-selective beta-adrenoceptor antagonism and the presence of intrinsic sympathomimetic activity (ISA). These features distinguish it from other beta-blockers and influence its therapeutic effects.

The therapeutic action of beta-blockers is defined by their affinity for β1 and β2 adrenergic receptors and whether they possess partial agonist, or intrinsic sympathomimetic, activity. This compound is a non-selective beta-blocker, meaning it blocks both β1 and β2 receptors, and it exhibits ISA. nih.gov This profile places it in a similar category to pindolol (B1678383), whereas propranolol (B1214883) is non-selective without ISA, and practolol (B1678030) is a β1-selective (cardioselective) agent.

The potency and selectivity of beta-blockers can be quantified using the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Research on isolated guinea pig organs has been used to determine these values. This compound's antagonistic potencies, as assessed by pA2 values, show a preference for β1 over β2 receptors. nih.gov Comparative studies have established pA2 values for various beta-blockers, allowing for a quantitative comparison of their receptor interactions. For instance, practolol demonstrates high cardioselectivity with a significant difference between its affinity for atrial (β1) and tracheal (β2) receptors. nih.gov In contrast, agents like pindolol and propranolol are considered non-specific, blocking both receptor subtypes without a significant preference. nih.gov

Table 1: Comparative Receptor Selectivity and Intrinsic Sympathomimetic Activity (ISA)

CompoundReceptor SelectivityIntrinsic Sympathomimetic Activity (ISA)
This compound Non-selective (β1 ≈ β2)Present
Propranolol Non-selective (β1 ≈ β2)Absent
Practolol β1-selective (Cardioselective)Present
Pindolol Non-selective (β1 ≈ β2)Present

The presence of ISA in this compound leads to distinct hemodynamic effects compared to beta-blockers that lack this property, such as propranolol. Beta-blockers with ISA cause less reduction in resting heart rate and cardiac output than non-ISA agents. mdpi.com

Studies in hypertensive patients treated with this compound showed only minor changes in hemodynamics at rest; heart rate decreased by approximately 8%, with no significant alteration in cardiac index or stroke index. nih.gov During exercise, however, this compound significantly blunted the heart rate response, with a 25% reduction at maximal exercise. nih.gov This reduction in heart rate was compensated by a substantial (34%) increase in stroke index, thereby maintaining maximal cardiac output. nih.gov Other research noted a 12% slowing in resting heart rate and a slight increase in cardiac output. nih.gov

In direct comparisons, beta-blockers with ISA like pindolol cause a smaller reduction in supine heart rate compared to propranolol. nih.gov Similarly, the reduction in cardiac output is less pronounced with ISA-possessing drugs. This is a key differentiator, as the partial agonist activity provides a baseline level of sympathomimetic stimulation, which can be advantageous in patients prone to bradycardia.

Table 2: Comparative Hemodynamic Effects at Rest

ParameterThis compoundPropranolol (Non-ISA)Pindolol (ISA)
Heart Rate Minor decrease (~8-12%) nih.govnih.govSignificant decrease nih.govLess decrease than propranolol nih.gov
Cardiac Output No significant change or slight increase nih.govnih.govDecreaseMinor reduction
Blood Pressure Reduction in brachial artery pressure during exercise nih.govReduction in standing systolic pressure nih.govReduction in supine diastolic and standing systolic pressure nih.gov

The metabolic effects and interaction profiles of beta-blockers are influenced by properties such as ISA and lipophilicity. Lipophilic drugs like propranolol are generally metabolized extensively in the liver, while hydrophilic drugs are often excreted by the kidneys. mdpi.comyoutube.com

Propranolol, a highly lipophilic beta-blocker, undergoes significant first-pass metabolism in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP2C19. wikipedia.org This extensive hepatic metabolism makes it susceptible to numerous drug interactions with inhibitors or inducers of these enzymes. wikipedia.orgdrugbank.com Propranolol has also been shown to negatively impact insulin (B600854) sensitivity and lipid metabolism, leading to increased triglyceride concentrations, which may be linked to a reduction in lipoprotein lipase (B570770) activity in skeletal muscle. nih.govresearchgate.net

Pindolol, which has moderate lipophilicity and ISA, demonstrates a more balanced clearance through both renal and hepatic pathways and a lower first-pass effect, resulting in higher bioavailability and less variability in plasma levels compared to propranolol. nih.gov Studies comparing pindolol to propranolol found that the metabolic effects on insulin sensitivity and lipids were significantly less pronounced with pindolol, a difference potentially attributable to its partial agonist activity at β2 adrenoceptors. nih.gov

While specific data on this compound's lipophilicity and primary metabolic pathways are less detailed in comparative literature, its profile as a beta-blocker with ISA suggests it may have a more favorable metabolic profile than non-selective agents without ISA, like propranolol.

Animal models are crucial for preclinical evaluation of cardiovascular drugs, including beta-blockers for conditions like hypertension and cardiac arrhythmias. nih.govijcva.org Beta-blockers are evaluated for their ability to reduce heart rate, control arrhythmias, and manage blood pressure in these models.

For instance, in animal models of cardiac arrhythmia, beta-blockers are tested for their negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects. nih.gov Non-selective beta-blockers are often preferred in models of catecholaminergic polymorphic ventricular tachycardia. ijcva.org Propranolol has been studied in animal models for its effects on cavernous vascular malformations, demonstrating efficacy through β1 receptor antagonism. nih.gov

While specific studies directly comparing the efficacy of this compound against propranolol, practolol, and pindolol in the same animal model of disease are not widely reported in recent literature, the general principles of beta-blockade are well-established. The efficacy in an animal model would be predicted by the drug's pharmacological properties. A non-selective agent like this compound or propranolol would be expected to show efficacy in models where both β1 and β2 blockade is beneficial. The presence of ISA in this compound might offer different outcomes in models sensitive to severe bradycardia or cardiac depression compared to a non-ISA agent like propranolol.

Potential Repurposing of this compound

Drug repurposing, or finding new therapeutic uses for existing drugs, is an efficient strategy to accelerate the development of novel treatments by leveraging established safety and pharmacokinetic data. frontiersin.org This approach reduces the time and cost associated with bringing a new therapy to market. frontiersin.org

Investigations into repurposing beta-blockers have explored their potential in various fields beyond their original cardiovascular indications. For example, some beta-blockers have been studied for their effects on inflammatory processes and their potential role in conditions like portal hypertension, where they can reduce complications by modulating inflammatory factors. mdpi.com

However, a review of the scientific literature indicates a lack of significant, recent investigations into novel therapeutic applications for this compound. While the broader class of beta-blockers continues to be a subject of repurposing research, this compound specifically does not appear to be a prominent candidate in these efforts. The focus of repurposing tends to be on more widely used or newer-generation beta-blockers with unique pharmacological properties. Therefore, there is currently limited evidence of ongoing research to repurpose this compound for new clinical indications.

Synthesis and Derivatization Studies

Chemical Synthesis Pathways and Methodologies

The synthesis of Bunitrolol can be achieved through several routes, each with its own set of advantages and challenges. These pathways can be broadly categorized into conventional chemical methods and more contemporary chemoenzymatic approaches.

Conventional Synthetic Routes

The traditional chemical synthesis of this compound typically commences with the reaction of 2-hydroxybenzonitrile with epichlorohydrin in the presence of a base. This reaction leads to the formation of the key intermediate, 2-(2,3-epoxypropoxy)benzonitrile, also known as o-cyanophenyl glycidyl ether. The subsequent step involves the ring-opening of this epoxide with tert-butylamine to yield racemic this compound.

Chemoenzymatic Synthesis Approaches

In recent years, chemoenzymatic methods have gained prominence for the synthesis of enantiomerically pure pharmaceuticals like this compound. These approaches leverage the high selectivity of enzymes to achieve specific stereochemical outcomes, which are often difficult to obtain through purely chemical means.

A key strategy in the chemoenzymatic synthesis of this compound is the enzymatic kinetic resolution of the racemic intermediate, 1-chloro-3-(2-cyanophenoxy)propan-2-ol. This process utilizes lipases to selectively acylate one of the enantiomers, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).

Commercially available lipases, such as those from Pseudomonas cepacia (PS-C) and Candida cylindracea (CCL), have demonstrated complementary enantioselectivity in the transesterification of the racemic alcohol with vinyl acetate. Lipase (B570770) PS-C preferentially acylates the (S)-alcohol, yielding the (R)-alcohol and (S)-acetate, while CCL shows the opposite selectivity, affording the (S)-alcohol and (R)-acetate. nih.gov This enzymatic switch provides a versatile tool for accessing both enantiomers of the key intermediate.

The resulting enantiopure (R)- and (S)-alcohols can then be converted to (S)- and (R)-Bunitrolol, respectively, by reaction with tert-butylamine. Similarly, the enantiopure acetates can be chemically hydrolyzed back to the corresponding alcohols and subsequently converted to the desired this compound enantiomers. nih.govmdpi.com

The efficiency and enantioselectivity of the enzymatic kinetic resolution are highly dependent on various reaction parameters. Optimization of these factors is crucial for achieving high yields and enantiomeric excess. Key parameters that have been studied include:

Enzyme Source: Different lipases exhibit varying degrees of enantioselectivity. As mentioned, lipases PS-C and CCL show complementary and high enantioselectivity for the resolution of 1-chloro-3-(2-cyanophenoxy)propan-2-ol. nih.gov

Acyl Donor: Vinyl acetate is a commonly used and effective acyl donor for these transesterification reactions.

Solvent: The choice of solvent can significantly impact enzyme activity and stability.

Temperature: Temperature affects the rate of reaction and can also influence the stability and selectivity of the enzyme.

Substrate and Enzyme Concentration: The relative concentrations of the substrate and enzyme need to be optimized to ensure efficient conversion.

Reaction Time: The duration of the reaction is critical to achieve the desired level of conversion and enantiomeric excess.

Through careful optimization of these parameters, the chemoenzymatic synthesis can be a highly effective method for producing enantiomerically pure this compound.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key strategy in medicinal chemistry to explore and optimize the pharmacological properties of the parent compound. This often involves modifying the aromatic ring, the propanolamine side chain, or the tert-butylamino group.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific and detailed structure-activity relationship (SAR) studies for a wide range of this compound derivatives are not extensively reported in publicly available literature, general principles for beta-blockers can be applied. The pharmacological activity of beta-blockers is known to be influenced by several structural features:

Aromatic Ring: The nature and position of substituents on the aromatic ring can significantly affect the compound's potency, selectivity for β1 or β2 receptors, and pharmacokinetic properties. For this compound, the ortho-cyano group is a defining feature. Studies on related beta-blockers have shown that the size and position of substituents on the benzene ring are important for determining cardioselectivity. researchgate.net

Propanolamine Side Chain: The (S)-enantiomer of aryloxypropanolamine beta-blockers is typically the more active enantiomer. The hydroxyl group on the side chain is crucial for binding to the adrenergic receptor.

Amino Group: The nature of the substituent on the nitrogen atom influences the compound's affinity for the beta-adrenergic receptor. The tert-butyl group is a common feature in many beta-blockers and is generally associated with high antagonist activity.

A study on heterocyclic analogues of a compound structurally similar to this compound, (S)-2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine, revealed that replacing the benzene ring with isoelectronic heterocycles like thiazole and isothiazole can lead to compounds with effective antihypertensive and beta-blocking properties. mdpi.com This suggests that modifications to the aromatic core of this compound could yield derivatives with interesting pharmacological profiles. However, without specific synthetic and pharmacological data for this compound derivatives, a detailed SAR analysis remains speculative.

Advancements in this compound Derivatization: A Quest for Modified Pharmacological Profiles

Initial research into the synthesis and derivatization of the beta-adrenergic antagonist, this compound, has yet to yield publicly available studies detailing the development of new compounds with modified pharmacological profiles. While the foundational pharmacology of this compound is established, dedicated research on its chemical modification to alter receptor selectivity or other pharmacological properties appears limited within the scope of accessible scientific literature.

This compound is recognized as a beta-blocker with a higher affinity for β1-adrenergic receptors than for β2-adrenergic receptors, alongside a weak α1-adrenergic blocking action. This profile has established its place in therapeutic applications. However, the exploration of its chemical structure to refine these properties—for instance, to enhance its β1-selectivity or to modulate its ancillary activities—is not extensively documented in published research.

The field of medicinal chemistry frequently engages in the derivatization of existing pharmacophores to synthesize novel compounds with improved therapeutic characteristics. This process, central to drug discovery and development, involves systematic structural modifications to understand and leverage structure-activity relationships (SAR). For beta-blockers, this often entails alterations to the aryloxypropanolamine backbone to influence receptor affinity and selectivity.

Further investigation into specialized medicinal chemistry databases and archives may be necessary to uncover any proprietary or less widely disseminated research on the synthesis and pharmacological testing of this compound derivatives. Without such data, a detailed exposition on the development of new compounds from this compound with modified pharmacological profiles remains an area for future scholarly exploration.

Future Directions and Emerging Research Avenues

Advanced Pharmacogenomic and Proteomic Investigations

The therapeutic efficacy and safety of beta-blockers can vary significantly among individuals. Advanced pharmacogenomic and proteomic studies are crucial for dissecting the molecular basis of this variability, paving the way for personalized medicine approaches.

Pharmacogenomics focuses on how genetic variations influence drug response. For Bunitrolol, a beta-blocker, research in this area would concentrate on polymorphisms in genes encoding its primary target, the β1-adrenergic receptor (ADRB1). nih.gov Genetic variations in the ADRB1 gene can alter the receptor's structure and function, potentially affecting how strongly this compound binds to it and the downstream signaling cascade. nih.gov Investigating these polymorphisms can help predict a patient's response to this compound, identifying who is most likely to benefit or experience certain side effects. mdpi.com The implementation of routine genetic testing could guide the selection of beta-blockers, moving beyond a one-size-fits-all approach. mdpi.com

Proteomics , the large-scale study of proteins, offers a complementary view by analyzing how this compound affects the entire protein landscape of a cell or tissue. nih.gov Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins simultaneously. nih.gov This approach can reveal not only the intended effects on adrenergic signaling pathways but also uncover previously unknown off-target effects or compensatory mechanisms that cells activate in response to the drug. nih.govnih.gov Chemical proteomics, for instance, could be used to identify all the proteins that this compound directly interacts with inside the cell, providing a more complete picture of its mechanism of action. chemrxiv.org

Research AreaKey Focus for this compoundPotential Clinical Impact
Pharmacogenomics Polymorphisms in the β1-adrenergic receptor gene (ADRB1) and genes related to drug metabolism (e.g., CYP enzymes).Prediction of patient response, identification of individuals at risk for adverse effects, dose optimization based on genetic profile. nih.govmdpi.com
Proteomics Global protein expression changes in cardiac and vascular cells upon this compound treatment.Discovery of novel biomarkers for drug efficacy, elucidation of off-target effects, and a deeper understanding of the drug's complete mechanism of action. nih.govchemrxiv.org

Integration of Omics Data for Systems Pharmacology Approaches

Systems pharmacology represents a paradigm shift from the traditional "one drug, one target" model to a more holistic understanding of drug action across multiple biological scales. nih.govspringernature.com This approach integrates various "omics" datasets—including genomics, proteomics, and metabolomics—with computational modeling to predict how a drug like this compound affects complex biological networks. youtube.comresearchgate.net

By combining data on genetic variations (pharmacogenomics) with changes in protein levels (proteomics) and metabolic pathways, researchers can construct comprehensive models of this compound's effects. nih.gov These models can simulate the drug's impact not just on a single receptor, but on the entire cellular and physiological system. nih.gov For example, a systems pharmacology model could predict how this compound's action on cardiac cells might influence signaling pathways related to cell growth, metabolism, and apoptosis, providing insights into its long-term effects on heart health. This integrated approach is essential for understanding the multi-scale mechanisms of drug action, from molecular interactions to clinical outcomes. nih.gov

The ultimate goal is to create predictive models that can anticipate therapeutic efficacy and the risk of adverse events for individual patients before treatment begins. nih.gov This requires the development of sophisticated computational pipelines capable of handling and integrating large, heterogeneous biological datasets to identify key nodes and pathways that determine a patient's response to this compound. nih.govnih.gov

Development of Novel Formulations and Delivery Systems

While this compound is effective, future research is focused on developing advanced formulations and delivery systems to improve its performance, enhance patient compliance, and potentially reduce side effects. nih.gov Novel drug delivery systems are designed to control the release of a drug at a predetermined rate and for a specific duration, ensuring more stable plasma concentrations. nih.gov

One promising area is the development of transdermal delivery systems. For instance, research on the beta-blocker atenolol (B1665814) has explored the use of "eutectogels," which are next-generation systems that can significantly enhance the delivery of drugs through the skin. nih.govmdpi.com A similar approach for this compound could lead to a patch formulation, offering a convenient, non-invasive alternative to oral tablets and improving patient adherence. These novel eutectogels have shown superior drug release performance compared to conventional hydrogels. nih.govmdpi.com

Other advanced formulations being investigated for various pharmaceuticals include:

Thermosensitive hydrogels: These materials are liquid at room temperature but form a gel at body temperature, allowing for injectable, sustained-release depots. nih.gov

pH-responsive microparticles: These are designed to release the drug at specific locations in the gastrointestinal tract, which could be used to optimize absorption and minimize gastric irritation. intractpharma.com

Continuous-flow synthesis: Innovations in the manufacturing process, such as the use of amine-functionalized graphene oxide membrane reactors, could enable the rapid and efficient synthesis of beta-blockers, potentially lowering production costs. europeanpharmaceuticalreview.com

Delivery SystemDescriptionPotential Advantage for this compound
Transdermal Eutectogels Gels designed to enhance drug permeation through the skin for systemic delivery. nih.govmdpi.comNon-invasive, improved patient compliance, stable drug levels, avoidance of first-pass metabolism.
Thermosensitive Hydrogels Injectable solutions that form a gel depot at body temperature, releasing the drug over an extended period. nih.govReduced dosing frequency, sustained therapeutic effect.
pH-Responsive Microparticles Oral formulations that release the drug in response to the specific pH of different gut segments. intractpharma.comTargeted release for improved absorption and potentially fewer gastrointestinal side effects.

Exploration of this compound in Polypharmacology and Network Pharmacology

The concepts of polypharmacology (one drug acting on multiple targets) and network pharmacology (analyzing the effect of a drug on the entire biological network) are reshaping drug discovery and analysis. nih.govmdpi.com Rather than viewing a drug's interaction with secondary targets as undesirable side effects, these fields explore them as potentially beneficial therapeutic actions.

Network pharmacology provides the tools to explore these multi-target effects systemically. researchgate.net By mapping all the known interactions of this compound onto a complex network of protein-protein interactions and signaling pathways, researchers can identify the key "nodes" and "modules" that the drug modulates. maastrichtuniversity.nl This approach can help to:

Understand the synergistic effects of targeting both adrenergic and serotonergic systems.

Predict potential new therapeutic indications for this compound.

Identify potential adverse effects arising from its impact on multiple pathways. maastrichtuniversity.nl

This network-based view moves away from a linear understanding of drug action to a more dynamic and interconnected one, providing a powerful framework for uncovering the full therapeutic potential of this compound. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing and characterizing bunitrolol hydrochloride in laboratory settings?

this compound hydrochloride (C₁₄H₂₀N₂O₂·HCl) can be synthesized via nucleophilic substitution reactions, starting from tert-butylamine and m-cyanophenol derivatives. Key steps include:

  • Synthesis : React 2-cyanophenol with epichlorohydrin to form an epoxide intermediate, followed by amine addition using tert-butylamine .
  • Characterization : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) for purity assessment (>98%) and HNMR (δ 1.2 ppm for tert-butyl group, δ 7.5-8.0 ppm for aromatic protons) to confirm structure .
  • Critical Data : Melting point (163–165°C) and logP (2.88) should align with literature values .

Q. How is this compound pharmacologically classified, and what experimental models validate its β-adrenergic receptor antagonism?

  • Classification : this compound is a non-selective β-adrenergic antagonist (ATC code: C07AA31) with affinity for β₁ and β₂ receptors .
  • Validation Models :
    • In vitro: Radioligand binding assays using rat cardiac membranes (β₁) and lung tissue (β₂), with IC₅₀ values ≤10 nM .
    • In vivo: Blood pressure reduction in hypertensive rat models (dose range: 0.1–1 mg/kg) .

Q. What analytical techniques are essential for assessing this compound purity and stability in research formulations?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 284.78 (M+H⁺) .
  • Stability Testing : Store at 2–8°C in amber vials to prevent photodegradation; monitor hydrolysis via pH stability studies (pH 4–6 optimal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β₁/β₂ selectivity ratios of this compound across studies?

Discrepancies often arise from:

  • Receptor Source : Species-specific receptor isoforms (e.g., human vs. rat β₁).
  • Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) or temperature (25°C vs. 37°C) .
    Methodological Solution :

Standardize assays using recombinant human receptors.

Validate with functional assays (e.g., cAMP inhibition in CHO cells) alongside binding studies .

Q. What experimental designs address the limited bioavailability of this compound in preclinical studies?

  • Formulation Optimization : Use lipid nanoparticles (LNPs) to enhance solubility (logP = 2.88) and oral absorption .
  • Pharmacokinetic (PK) Profiling : Conduct crossover studies in rodents with IV (1 mg/kg) vs. oral (5 mg/kg) dosing; measure plasma levels via LC-MS/MS .

Q. How do enantiomeric differences in this compound impact its pharmacological profile, and what separation methods are effective?

  • Impact : The (R)-enantiomer shows 10-fold higher β₁ affinity than (S) in guinea pig atria .
  • Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) with a resolution factor ≥1.5 .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

  • Additives : Include 0.01% EDTA to chelate metal ions.
  • Packaging : Use nitrogen-flushed vials to reduce oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.